Species Cross-Reactivity Profile of AHR Antagonist 5 Free Base
AHR antagonist 5 free base (IK-175) demonstrates potent AHR inhibition across multiple species including human, mouse, rat, and monkey, with IC50 values ranging from 35 to 150 nM in human and rodent cell lines . This cross-species activity profile contrasts with many research-grade AHR antagonists that show species-dependent potency variations. In human primary immune cells, IK-175 decreased AHR target gene expression and anti-inflammatory cytokine release while increasing proinflammatory cytokine release [1]. The multi-species validation supports translational relevance and reduces the need for species-specific tool compound optimization.
| Evidence Dimension | AHR inhibition potency (IC50) across species |
|---|---|
| Target Compound Data | 35-150 nM (human and rodent cell lines); functional inhibition demonstrated in mouse, rat, monkey, and human experimental systems |
| Comparator Or Baseline | CH-223191: 30 nM (TCDD-induced luciferase, human hepatoma cells); CB7993113: 330 nM (murine and human AHR binding) |
| Quantified Difference | IK-175: 35-150 nM range validated across multiple species; CB7993113: ~2-10× higher IC50 with limited species validation |
| Conditions | Cell-based AHR reporter assays and primary immune cell functional assays; human and rodent cell lines |
Why This Matters
Procurement of IK-175 free base ensures consistent target engagement across preclinical species, reducing experimental variability when transitioning between in vitro human systems and in vivo rodent models.
- [1] McGovern K, et al. Discovery and characterization of a novel aryl hydrocarbon receptor inhibitor, IK-175, and its inhibitory activity on tumor immune suppression. Cancer Res. 2022;82(12_Suppl):Abstract 3515. View Source
